Bupranolol

Catalog No.
S522283
CAS No.
38104-34-6
M.F
C14H22ClNO2
M. Wt
271.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupranolol

CAS Number

38104-34-6

Product Name

Bupranolol

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/t11-/m0/s1

InChI Key

HQIRNZOQPUAHHV-NSHDSACASA-N

SMILES

O[C@@H](CNC(C)(C)C)COC1=CC(C)=CC=C1Cl

solubility

Soluble in DMSO

Synonyms

Bupranolol, (S)-; (-)-Bupranolol; L-Bupranolol; S-(-)-Bupranolol

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)OC[C@H](CNC(C)(C)C)O

The exact mass of the compound Bupranolol is 271.1339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Bupranolol is a non-selective beta blocker, primarily recognized for its strong membrane stabilizing activity and lack of intrinsic sympathomimetic activity. It is chemically classified as 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol, with the molecular formula C14H22ClNO2C_{14}H_{22}ClNO_{2} and a molar mass of approximately 271.79 g/mol . This compound exhibits pharmacological properties similar to propranolol, another well-known beta blocker, and is utilized in the treatment of various cardiovascular conditions, including hypertension and tachycardia. Bupranolol is administered orally or topically, with eye drops formulated for glaucoma treatment .

Bupranolol undergoes several chemical transformations, primarily through metabolic processes. The compound is rapidly absorbed from the gastrointestinal tract but experiences significant first-pass metabolism, with over 90% being metabolized before reaching systemic circulation. The main metabolic product is carboxybupranolol, formed by the oxidation of a methyl group on the benzene ring to a carboxyl group . This metabolite accounts for approximately 88% of bupranolol's renal excretion within 24 hours .

Bupranolol functions as an antagonist at beta-adrenergic receptors, specifically targeting beta-1 and beta-2 receptors while exhibiting lower affinity for beta-3 receptors . Its mechanism of action involves inhibiting sympathetic stimulation by competing with catecholamines for binding at these receptors. This leads to a decrease in heart rate, cardiac output, and blood pressure, contributing to its therapeutic effects in managing cardiovascular conditions . Additionally, recent studies suggest that S-bupranolol, an enantiomer of bupranolol, may have enhanced antinociceptive effects compared to propranolol, indicating potential applications in pain management .

The synthesis of bupranolol typically involves several steps starting from readily available aromatic compounds. One common method includes:

  • Formation of the ether: Reacting a chlorinated aromatic compound with a tert-butylamine derivative.
  • Reduction: The resulting intermediate can be reduced to yield bupranolol.
  • Purification: The final product is purified through crystallization or chromatography techniques.

Specific synthetic routes may vary based on desired purity and yield but generally follow these principles .

Bupranolol is primarily used for:

  • Hypertension: Reducing high blood pressure through its beta-blocking effects.
  • Tachycardia: Managing elevated heart rates.
  • Glaucoma: As an eye drop formulation to lower intraocular pressure.

Additionally, research into its analgesic properties suggests potential applications in pain management, particularly with its S-enantiomer showing promise in reducing pain without significant side effects .

Bupranolol exhibits interactions similar to other non-selective beta blockers. Notably:

  • It may increase the risk of hypersensitivity reactions when combined with certain allergens.
  • Co-administration with other medications that affect blood pressure can lead to additive effects or increased risk of hypotension .
  • Its metabolism can be influenced by cytochrome P450 enzymes, which are involved in drug-drug interactions that may alter bupranolol's efficacy and safety profile .

Bupranolol shares structural and functional similarities with several other beta blockers. Notable compounds include:

CompoundTypeKey Features
PropranololNon-selectiveWell-established use in anxiety and hypertension
AtenololSelective (beta-1)Primarily targets heart rate reduction
MetoprololSelective (beta-1)Commonly used for heart failure and hypertension
NadololNon-selectiveLonger half-life; used for hypertension
TimololNon-selectiveUsed topically for glaucoma

Uniqueness of Bupranolol: Bupranolol's strong membrane stabilizing activity distinguishes it from many other beta blockers, which may not exhibit this property. Additionally, its unique pharmacokinetic profile—especially regarding its metabolites—provides specific therapeutic advantages in certain clinical scenarios .

Stereochemical Properties and Absolute Configuration

Bupranolol contains a single chiral center located on the carbon atom bearing the hydroxyl group in the propanol chain [16] [18]. The compound exists as two enantiomers: the S(-) and R(+) configurations [17] [19]. The chiral center is situated at the secondary carbon atom directly attached to the hydroxyl group, which is a characteristic feature common to beta-adrenergic blocking agents [32].

The stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral carbon determines the absolute configuration [18]. The S-enantiomer of bupranolol demonstrates superior pharmacological activity compared to the R-enantiomer, exhibiting greater antinociceptive efficacy and a more favorable preclinical profile [19]. This stereoselectivity is consistent with other beta-blockers, where the S(-) enantiomers typically possess the primary beta-blocking activity [17] [32].

Computational studies and molecular modeling approaches have been employed to analyze the three-dimensional structure and conformational preferences of bupranolol [29] [30]. The stereochemical properties are crucial for understanding the compound's interaction with biological receptors and its overall pharmacological profile [21].

Stereochemical ParameterDescription
Number of Chiral Centers1 [2]
Chiral Center LocationSecondary carbon with hydroxyl group [18]
Enantiomeric FormsS(-) and R(+) [17]
Active EnantiomerS(-) configuration [19]
Configuration DeterminationCahn-Ingold-Prelog rules [18]

Conformational Analysis via X-ray Crystallography

X-ray crystallography represents the most definitive method for determining the absolute configuration and three-dimensional structure of chiral pharmaceutical compounds [5] [39]. Single crystal X-ray diffraction techniques provide detailed information about unit cell parameters, space group symmetry, and atomic positions within the crystal lattice [14] [35].

The crystallographic analysis of bupranolol requires the formation of suitable single crystals through controlled crystallization processes [39]. X-ray powder diffraction data have been utilized for the structural characterization of related beta-blocking agents, providing insights into their crystalline forms and polymorphic behavior [20]. The crystal structure determination involves the measurement of diffraction angles and intensities to construct electron density maps and establish atomic coordinates [14].

Crystallographic studies of phenoxypropanol derivatives, including bupranolol analogs, have revealed important structural features related to their conformational preferences [38]. The crystal packing arrangements and intermolecular interactions influence the overall stability and physical properties of the compound [35]. Space group determination is essential for accurate structural refinement and understanding of the molecular arrangement within the crystal [31] [35].

The conformational analysis through X-ray crystallography provides critical information about bond lengths, bond angles, and torsional angles that define the three-dimensional molecular geometry [6]. These structural parameters are fundamental for understanding the compound's behavior in biological systems and its interaction with target receptors [29].

Crystallographic ParameterSignificance
Unit Cell DimensionsDefine crystal lattice parameters [31]
Space GroupDescribes crystal symmetry [35]
Atomic CoordinatesEstablish three-dimensional structure [14]
Bond Lengths and AnglesDefine molecular geometry [6]
Intermolecular InteractionsInfluence crystal packing [35]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about bupranolol through both proton (¹H) and carbon-13 (¹³C) measurements [10] [11]. The technique exploits the magnetic properties of atomic nuclei to determine molecular structure and chemical environment [11]. Beta-blocker compounds, including bupranolol, exhibit characteristic nuclear magnetic resonance patterns that facilitate their identification and structural elucidation [23].

Proton nuclear magnetic resonance spectroscopy of bupranolol reveals distinct chemical shift patterns corresponding to different proton environments within the molecule [22] [24]. The aromatic protons from the chloromethylphenoxy group appear in the downfield region between 6.5-8.2 parts per million [24]. The aliphatic protons, including those from the tert-butyl group and the propanol chain, resonate at characteristic frequencies that enable structural assignment [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of bupranolol [25] [28]. The technique distinguishes between different carbon environments, with electronegative substituents causing characteristic downfield shifts [25]. The carbonyl and aromatic carbons appear at higher chemical shifts compared to aliphatic carbons, facilitating structural identification [25].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond connectivity, enable complete assignment of proton and carbon resonances [23]. These advanced techniques provide definitive structural confirmation and support stereochemical assignments [23].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)
Aromatic Protons6.5-8.2 [24]
Aliphatic Protons0.9-4.8 [24]
Hydroxyl Proton4.8-6.0 [24]
Aromatic Carbons110-160 [25]
Aliphatic Carbons10-80 [25]

Infrared Spectroscopy

Infrared spectroscopy analyzes the vibrational frequencies of molecular bonds within bupranolol, providing characteristic fingerprint information for structural identification [12] [15]. The technique measures the absorption of infrared radiation by molecular vibrations, yielding unique spectral patterns for different functional groups [26].

The infrared spectrum of bupranolol exhibits characteristic absorption bands corresponding to its functional groups [12] [26]. The hydroxyl group produces a broad absorption band in the region of 3100-3500 wavenumbers per centimeter, while the aromatic carbon-hydrogen stretches appear around 3000 wavenumbers per centimeter [26]. The carbon-oxygen stretching vibrations occur in the range of 1000-1300 wavenumbers per centimeter [26].

The presence of the tert-butyl amino group contributes distinctive absorption patterns in the nitrogen-hydrogen stretching region [26]. The chlorinated aromatic ring system produces characteristic carbon-chlorine stretching vibrations and aromatic skeletal vibrations [15]. These spectral features collectively provide a unique infrared fingerprint for bupranolol identification [12].

Fourier transform infrared spectroscopy offers enhanced sensitivity and resolution for detailed structural analysis [15]. The technique enables identification of functional groups and verification of structural assignments through comparison with reference spectra [26].

Functional GroupInfrared Absorption Range (cm⁻¹)
Hydroxyl Stretch3100-3500 [26]
Aromatic Carbon-Hydrogen~3000 [26]
Carbon-Oxygen Stretch1000-1300 [26]
Nitrogen-Hydrogen Stretch3200-3500 [26]
Aromatic Skeletal1400-1600 [26]

Mass Spectrometry

Mass spectrometry provides molecular weight determination and fragmentation pattern analysis for bupranolol structural characterization [13] [27]. The technique involves ionization of the molecule followed by mass analysis of the resulting ions and fragments [27]. Electrospray ionization and electron impact ionization are commonly employed methods for generating molecular ions [13].

The molecular ion peak of bupranolol appears at mass-to-charge ratio 271, corresponding to its molecular weight [1] [4]. Fragmentation patterns provide structural information through the analysis of characteristic fragment ions [27] [37]. The loss of specific functional groups generates predictable fragmentation pathways that confirm the molecular structure [27].

Beta-blocker compounds exhibit distinctive mass spectral fragmentation patterns that enable their differentiation and identification [37]. The phenoxypropanol backbone produces characteristic fragment ions through cleavage at specific bonds [37]. The tert-butyl amino group undergoes predictable fragmentation, yielding diagnostic ions for structural confirmation [37].

High-resolution mass spectrometry provides accurate mass measurements that support molecular formula determination [13]. Tandem mass spectrometry techniques enable detailed fragmentation analysis and structural elucidation [13]. These advanced methods offer enhanced specificity for compound identification and purity assessment [37].

Mass Spectrometry ParameterValue/Range
Molecular Ion Peakm/z 271 [1]
Base PeakVariable depending on conditions
Characteristic FragmentsPhenoxy, propanol, tert-butyl ions [37]
Ionization MethodsElectrospray, electron impact [13]
Detection SensitivityNanogram to picogram levels [37]

The synthesis of bupranolol follows established methodologies for β-adrenergic blocking agents, employing epoxide chemistry as the central strategy. Racemic bupranolol synthesis begins with the reaction of 2-chloro-5-methylphenol with epichlorohydrin under basic conditions to form the key intermediate 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane [1] [2]. This glycidyl ether formation represents a critical step that establishes the carbon framework necessary for subsequent β-blocker construction [3] [4].

The conventional racemic pathway proceeds through nucleophilic ring opening of the epoxide intermediate with tert-butylamine, yielding racemic bupranolol in moderate to good yields [5] [6] [7]. This approach has been extensively documented in pharmaceutical literature and represents the most straightforward synthetic route for research applications [8] [9].

Enantiopure synthesis pathways have been developed to address the pharmacological significance of chirality in β-blockers. The S-enantiomer typically exhibits significantly higher β-adrenergic antagonist activity compared to the R-enantiomer [10] [11]. Multiple strategies have emerged for accessing enantiopure bupranolol, including asymmetric synthesis from chiral starting materials and resolution of racemic intermediates [12] [13].

Enzymatic approaches utilizing lipase-catalyzed kinetic resolution have shown particular promise for large-scale preparation of enantiopure β-blockers [11] [14]. These methods employ lipases such as Amano PS-IM to selectively acetylate one enantiomer of chlorohydrin intermediates, allowing separation and subsequent conversion to enantiopure bupranolol with enantiomeric excesses exceeding 99% [11] [15].

Alternative chemoenzymatic routes involve the preparation of enantiopure chlorohydrin building blocks through alcohol dehydrogenase-catalyzed reduction of prochiral ketones [11] [15]. Specifically, the use of E. coli cells harboring overexpressed Lactobacillus kefir alcohol dehydrogenase enables anti-Prelog reduction of ketone precursors to generate (S)-chlorohydrin intermediates with excellent enantioselectivity [11].

Epoxide Intermediate Utilization in Chirality Control

The epoxide intermediate 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane serves as the pivotal chiral building block in bupranolol synthesis [3] [1] [2]. This compound, with CAS number 53732-26-6, exhibits unique crystallization properties that enable efficient chiral resolution [2]. The epoxide demonstrates conglomerate behavior, meaning racemic mixtures crystallize as physical mixtures of enantiopure crystals rather than racemic compounds [3] [2].

This conglomerate property facilitates resolution through direct entrainment procedures, where preferential crystallization of one enantiomer can be achieved under controlled conditions [3] [2]. The entrainment process involves seeding racemic solutions with small amounts of enantiopure crystals, leading to preferential growth of the seeded enantiomer [4] [2].

Mechanistic studies of epoxide ring opening reveal that nucleophilic attack by tert-butylamine occurs preferentially at the less hindered carbon center, consistent with SN2 reaction mechanisms [11] [16]. The regioselectivity of this ring opening is crucial for maintaining the correct stereochemistry in the final β-blocker structure [16] [17].

Advanced synthetic approaches employ chiral epoxides prepared through asymmetric epoxidation methodologies [18] [19]. The Sharpless asymmetric epoxidation protocol has been adapted for preparing enantiopure aryl glycidyl ethers, though specific applications to bupranolol precursors require optimization of catalyst systems and reaction conditions [20] [19].

Continuous flow synthesis methods have been developed for epoxide preparation and subsequent aminolysis reactions [16] [17]. These approaches offer improved control over reaction conditions and enable telescoped synthetic sequences that minimize isolation of reactive intermediates [16] [17].

Phase Behavior During Crystallization

The crystallization behavior of bupranolol and its intermediates exhibits distinct patterns that significantly impact purification and enantiomeric enrichment processes. Racemic bupranolol demonstrates anticonglomerate behavior, where the racemic compound is more thermodynamically stable than either pure enantiomer [3] [2]. This property complicates direct resolution but enables unique purification strategies.

In anticonglomerate systems, recrystallization processes can lead to enantiomeric enrichment in mother liquors rather than in crystalline precipitates [2]. During recrystallization of racemic bupranolol hydrochloride, almost enantiopure material accumulates in the mother liquor while the crystalline precipitate remains racemic [2]. This counter-intuitive behavior provides an alternative pathway for enantiomeric enrichment that differs from conventional crystallization-based resolutions [3].

Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements [21]. Both racemic and enantiopure forms of related intermediates such as 3-(2-chloro-5-methylphenoxy)propane-1,2-diol exhibit distinct supramolecular synthons [21]. In racemic crystals, heterochiral chains form where molecules with different configurations alternate, while enantiopure crystals show homochiral chain formation [21].

The influence of chiral environment on crystallization behavior has been extensively documented [21] [2]. Temperature, solvent composition, and concentration effects all contribute to phase behavior modifications that can be exploited for purification purposes [22] [23].

Polymorphic behavior in bupranolol systems requires careful control of crystallization conditions [2]. Different polymorphic forms may exhibit varying dissolution rates, bioavailability characteristics, and stability profiles, making polymorph control essential for pharmaceutical development [22] [2].

Industrial-Scale Production Methodologies

Industrial synthesis of bupranolol requires optimization of multiple parameters including yield, purity, cost-effectiveness, and environmental impact. Large-scale epoxide chemistry presents unique challenges related to safety, handling, and waste minimization [24] [25]. Epichlorohydrin, a key starting material, requires specialized handling procedures due to its carcinogenic properties and high reactivity [24].

Process intensification strategies have been developed to address industrial production challenges [24]. One-pot synthetic procedures that avoid isolation of reactive intermediates can improve overall efficiency and reduce waste generation [24]. Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents for epoxide ring-opening reactions [24].

The development of continuous manufacturing processes offers advantages for industrial bupranolol production [16] [17]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles for handling reactive intermediates [16]. Telescoped synthetic sequences can combine epoxide formation and aminolysis steps in continuous reactors [16] [17].

Scale-up considerations include reactor design, heat management, and purification methodology optimization [26] [24]. The exothermic nature of epoxide ring-opening reactions requires careful temperature control to prevent runaway reactions and maintain product quality [24]. Industrial reactors must accommodate these thermal management requirements while maintaining efficient mixing and mass transfer [26].

Quality control systems for industrial production must address enantiomeric purity, chemical purity, and polymorph control [2]. Analytical methods including chiral HPLC, differential scanning calorimetry, and X-ray diffraction enable comprehensive characterization of final products [10] [2]. Process analytical technology can provide real-time monitoring of critical quality attributes during manufacturing [24].

Environmental considerations in industrial bupranolol synthesis focus on solvent selection, waste minimization, and energy efficiency [24]. Green chemistry principles guide the selection of safer reagents and the development of atom-economical synthetic routes [24] [27]. Solvent recovery and recycling systems can significantly reduce environmental impact and production costs [24].

IntermediateCAS NumberMolecular FormulaRoleCrystal Form
1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane53732-26-6C₁₀H₁₁ClO₂Key epoxide intermediateConglomerate
3-(2-chloro-5-methylphenoxy)propane-1,2-diolN/AC₁₀H₁₃ClO₃Diol precursorN/A
Bupranolol free base14556-46-8C₁₄H₂₂ClNO₂Final productAnticonglomerate
Bupranolol hydrochloride15148-80-8C₁₄H₂₃Cl₂NO₂Salt formStable salt
CompoundCrystal SystemResolution MethodSolubility Behavior
rac-BupranololAnticonglomerateMother liquor enrichmentVariable
(S)-BupranololEnantiopureDirect crystallizationDifferent from racemate
rac-EpoxideConglomerateEntrainmentResolvable
(S)-EpoxideEnantiopureAsymmetric synthesisEnantiopure

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.1339066 g/mol

Monoisotopic Mass

271.1339066 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H6YMB4FH7P

Wikipedia

Bupranolol

Biological Half Life

2-4 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 07-15-2023
Dinnendahl, V; Fricke, U, eds. (2007). Arzneistoff-Profile (in German). 2 (21 ed.). Eschborn, Germany: Govi Pharmazeutischer Verlag. ISBN 978-3-7741-9846-3.

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